

BMS-986176 (Rilzabrutinib): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935

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DISCLAIMER: The compound identifier **BMS-986176** has been associated with both the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib and the Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor LX-9211. This guide focuses on rilzabrutinib, the more extensively documented compound under this identifier in the context of immunology and oncology research.

Introduction

BMS-986176, more commonly known as rilzabrutinib, is an orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in the B-cell receptor (BCR) pathway and also plays a role in Fc receptor (FcR) signaling in other immune cells.[1][3][4] Its unique mechanism of combining high potency with a reversible covalent binding mode offers the potential for sustained target engagement while mitigating off-target effects.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for rilzabrutinib, intended for researchers and scientists in the field of drug development.

Chemical Structure and Properties

Rilzabrutinib is a complex small molecule with the following key identifiers and physicochemical properties.

Table 1: Chemical and Physical Properties of Rilzabrutinib (**BMS-986176**)

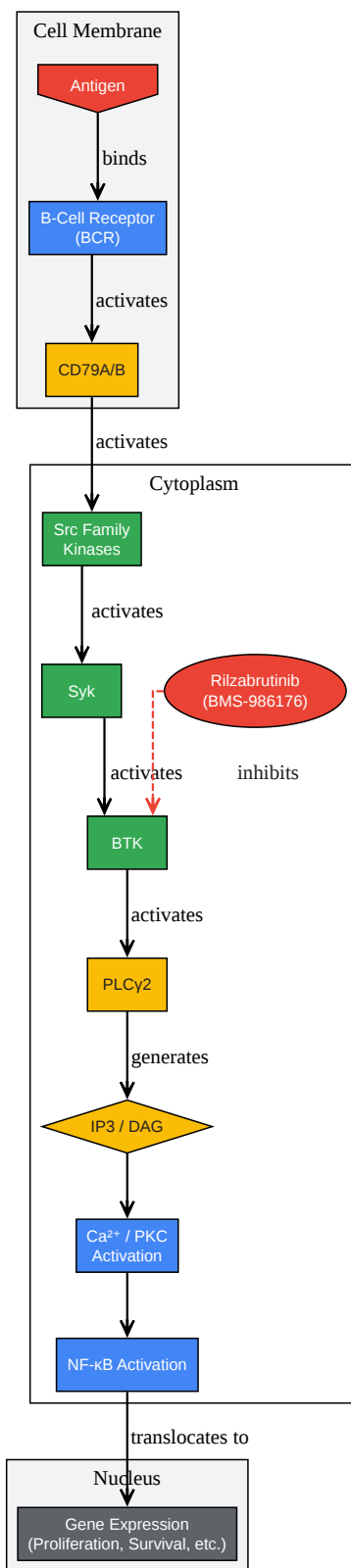
Property	Value
IUPAC Name	(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile[2]
Synonyms	PRN1008[6]
Molecular Formula	C ₃₆ H ₄₀ FN ₉ O ₃ [2][7][8]
Molecular Weight	665.77 g/mol [7][9]
CAS Number	1575596-29-0[2][10]
Appearance	White to off-white solid[9][10]
Solubility	Freely soluble in ethanol, sparingly soluble in isopropyl alcohol, and practically insoluble in water.[9] Soluble in DMSO.[3]

Mechanism of Action and Signaling Pathway

Rilzabrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[1][2] It forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[1] This mode of inhibition allows for durable target occupancy and a slow off-rate, leading to sustained pharmacodynamic effects.[1][10]

The B-cell receptor (BCR) signaling pathway is a cornerstone of the adaptive immune response. Antigen binding to the BCR initiates a signaling cascade, starting with the activation of Src family kinases which phosphorylate the ITAMs of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then phosphorylates and activates phospholipase $\text{C}\alpha_2$ (PLC α_2). PLC α_2 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NF- κ B, which drive B-cell proliferation, differentiation, and antibody production.

By inhibiting BTK, rilzabrutinib effectively blocks this entire downstream cascade, thereby attenuating B-cell-mediated immune responses.[2]



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Caption: The B-cell receptor signaling cascade and the inhibitory action of rilzabrutinib on BTK.

Experimental Data and Protocols

The efficacy of rilzabrutinib has been characterized through various in vitro and in vivo assays. Below are summaries of key quantitative data and a representative experimental protocol.

Table 2: In Vitro Inhibitory Activity of Rilzabrutinib

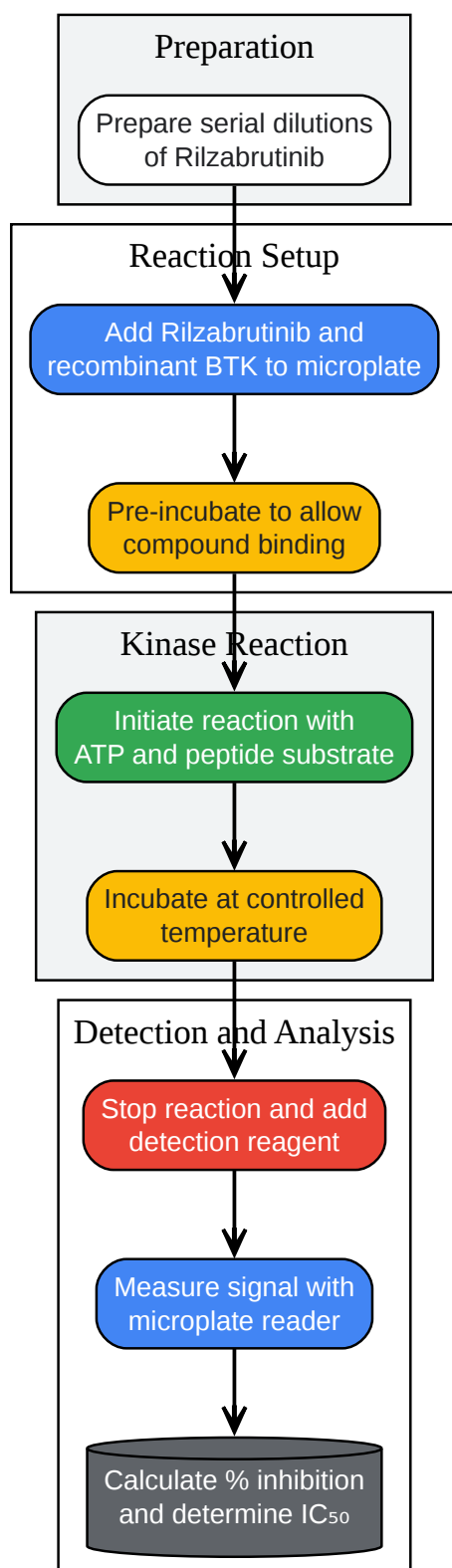
Assay	Target/Cell Type	IC ₅₀ Value (nM)
BTK Enzyme Activity	Recombinant BTK	1.3[10]
B-cell Proliferation (Anti-IgM induced)	Human B-cells	5 ± 2.4[10]
CD69 Expression	Human B-cells	123 ± 38[10]

Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BTK.

- Materials:
 - Recombinant human BTK enzyme
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP
 - Peptide substrate (e.g., a poly-Glu,Tyr peptide)
 - Rilzabrutinib (serially diluted)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)

- Microplate reader
- Procedure:
 - Prepare serial dilutions of rilzabrutinib in DMSO and then dilute in kinase buffer.
 - Add the diluted rilzabrutinib solutions and the recombinant BTK enzyme to the wells of a microplate.
 - Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 - Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
 - Measure the luminescence or fluorescence signal using a microplate reader.
- Data Analysis:
 - The raw data is converted to percent inhibition relative to a no-inhibitor control.
 - The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.



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Caption: A generalized workflow for an in vitro BTK enzyme inhibition assay.

Conclusion

Rilzabrutinib (**BMS-986176**) is a potent, selective, and orally available BTK inhibitor with a distinct reversible covalent mechanism of action. Its ability to effectively modulate the BCR signaling pathway provides a strong rationale for its investigation in a variety of B-cell-mediated diseases. The data presented herein offer a foundational understanding of its chemical and pharmacological properties, which are critical for its continued development and clinical application.

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